molecular formula C24H24N2O5S B2708069 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 922095-14-5

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2708069
CAS No.: 922095-14-5
M. Wt: 452.53
InChI Key: DFWWLEFYWJHQJH-UHFFFAOYSA-N
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Description

This compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a seven-membered oxazepine ring fused with two benzene moieties. Key structural features include:

  • 11-Oxo group: Introduces polarity and hydrogen-bonding capacity.
  • 2-(4-Methoxyphenyl)ethanesulfonamide side chain: The sulfonamide moiety contributes to acidity and hydrogen-bonding interactions, while the 4-methoxy group modulates lipophilicity and electronic effects.

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-16-4-10-23-21(14-16)26(2)24(27)20-15-18(7-11-22(20)31-23)25-32(28,29)13-12-17-5-8-19(30-3)9-6-17/h4-11,14-15,25H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWWLEFYWJHQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CCC4=CC=C(C=C4)OC)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. This compound has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H26N2O4SC_{24}H_{26}N_{2}O_{4}S with a molecular weight of 450.55 g/mol. The structure features a dibenzodiazepine core fused with an oxazepine ring, contributing to its chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC24H26N2O4SC_{24}H_{26}N_{2}O_{4}S
Molecular Weight450.55 g/mol
CAS Number922009-62-9
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that compounds in the dibenzo[b,f][1,4]oxazepine class exhibit various biological activities, including:

  • Antidepressant Effects : Similar compounds have shown efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antitumor Activity : Some derivatives have been investigated for their potential to inhibit cancer cell proliferation.

The specific mechanism of action for this compound requires further elucidation through pharmacological studies.

Case Studies

  • Antidepressant Activity : A study demonstrated that related oxazepine compounds exhibited significant antidepressant-like effects in animal models by enhancing serotonergic neurotransmission. The compound's structural features may contribute to similar effects.
  • Antitumor Potential : In vitro studies have shown that certain dibenzo[b,f][1,4]oxazepines can induce apoptosis in cancer cell lines. For instance, a derivative was found to inhibit cell growth in breast cancer cells by activating caspase pathways .

Interaction Studies

Interaction studies are essential for understanding how this compound interacts with biological targets. Techniques such as:

  • Molecular Docking : Predicts binding affinities and interaction sites with target proteins.
  • In Vivo Imaging : Using techniques like PET to visualize the distribution of the compound in biological systems.

These methods can provide insights into its therapeutic potential and mechanism of action.

Table 2: Comparative Biological Activities

Compound NameBiological Activity
N-(8-methylbenzothiazolyl)carbamate Antimicrobial properties
Methyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate Potential histone deacetylase inhibitor
N-(5-methylisothiazolyl)carbamate Antifungal activity

The comparative analysis shows that while this compound shares structural similarities with other compounds in its class, its unique substitutions may confer distinct biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Dibenzo[b,f][1,4]thiazepine Derivatives
  • Example : N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide
  • Key Difference : Replacement of oxygen with sulfur in the seven-membered ring.
  • Implications :
    • Electronic Effects : Sulfur’s lower electronegativity reduces ring polarity compared to oxazepine.
    • Metabolic Stability : Thiazepines may be more susceptible to oxidative metabolism.
    • Receptor Binding : Sulfur’s larger atomic radius could alter binding pocket interactions.
Triazole-Containing Derivatives
  • Example : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
  • Implications :
    • Bioactivity : Triazoles often exhibit antimicrobial or antiviral activity, differing from the neurological targeting of oxazepines.

Substituent Variations

Alkyl Group Modifications
  • Example : 10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5,5-dioxide
    • Ethyl substituent at position 10 instead of methyl.
    • Impact : Larger alkyl groups may reduce solubility but enhance hydrophobic interactions in receptor pockets.
Sulfonamide vs. Carboxamide Side Chains
  • Example : N-(4-Methoxyphenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide
    • Carboxamide group replaces sulfonamide.
    • Impact :
  • Acidity : Sulfonamides (pKa ~10) are more acidic than carboxamides (pKa ~17), affecting ionization at physiological pH.
  • Binding Affinity : Sulfonamides often exhibit stronger hydrogen-bonding with targets like dopamine receptors .

Functional Group Additions

Methoxy Group Positioning
  • Example : N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzene-1-sulfonamide
    • 2,4-Dimethoxybenzene vs. 4-methoxyphenyl in the target compound.
    • Impact :
  • Steric Effects : Ortho-substitution may hinder rotational freedom, affecting binding kinetics.
Ketone vs. Carboxylic Acid Derivatives
  • Example : 11-Oxo-10-propyl-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid
    • Carboxylic acid at position 8 instead of sulfonamide.
    • Impact :
  • Solubility : Carboxylic acids are more polar, improving aqueous solubility but limiting membrane permeability.

Analytical Data

  • LCMS and NMR : Used to confirm molecular weights (e.g., m/z 407.0 [M+H+] for carboxamide derivatives ) and regiochemistry.
  • IR Spectroscopy : Key bands include νC=O (~1663–1682 cm⁻¹) and νS=O (~1247–1255 cm⁻¹) .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide?

  • Answer : The synthesis involves three main steps:

Core Formation : Construction of the dibenzo[b,f][1,4]oxazepine core via cyclization of substituted precursors under reflux conditions (e.g., using DMF as a solvent and catalytic bases) .

Sulfonamide Coupling : Introduction of the ethanesulfonamide group via nucleophilic substitution, often requiring anhydrous conditions and coupling agents like EDCI/HOBt .

Functionalization : Addition of the 4-methoxyphenyl moiety through Suzuki-Miyaura cross-coupling or direct alkylation, optimized with Pd catalysts and controlled temperature (60–80°C) .

  • Validation : Purity is confirmed via HPLC (>95%) and structural integrity via 1^1H/13^{13}C NMR .

Q. What structural features influence this compound's biological activity?

  • Answer : Critical features include:

  • Dibenzooxazepine Core : Facilitates π-π stacking with enzyme active sites (e.g., kinase targets) .
  • Sulfonamide Group : Enhances hydrogen bonding and enzyme inhibition (e.g., carbonic anhydrase inhibition) .
  • 4-Methoxyphenyl Substituent : Modulates lipophilicity and membrane permeability, as shown in analogs with logP values ~3.2 .
    • Evidence : Similar compounds exhibit IC50_{50} values <1 μM in kinase inhibition assays .

Q. How is the compound characterized for purity and stability?

  • Answer : Standard protocols include:

  • Chromatography : HPLC with C18 columns (ACN/water gradient) to assess purity .
  • Thermal Analysis : DSC reveals a melting point ~180–190°C, indicating thermal stability .
  • Solubility Testing : Solubility varies with polarity (e.g., 2.5 mg/mL in DMSO vs. <0.1 mg/mL in water) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Answer : Strategies include:

  • Catalyst Screening : Pd(PPh3_3)4_4 improves cross-coupling efficiency (yield increase from 45% to 72%) .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h for sulfonamide coupling) .
  • Solvent Optimization : Switching from THF to DMF enhances solubility of intermediates, reducing byproducts .
    • Data Contradiction : Some studies report lower yields (<50%) under atmospheric conditions, necessitating inert gas use .

Q. What experimental designs validate its mechanism of action in enzyme inhibition?

  • Answer : Use a combination of:

  • Kinetic Assays : Measure IC50_{50} via fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
  • X-Ray Crystallography : Resolve compound-enzyme complexes to identify binding motifs (e.g., sulfonamide interaction with Zn2+^{2+} in CA-II) .
  • SAR Studies : Compare analogs to isolate critical substituents (e.g., methyl vs. ethyl groups at position 10 alter potency by 3-fold) .

Q. How do solubility discrepancies across studies impact formulation strategies?

  • Answer : Reconciling data requires:

  • Solvent Screening : Test co-solvents (e.g., PEG-400) to enhance aqueous solubility .
  • Salt Formation : Prepare sodium salts of the sulfonamide group, improving solubility to >5 mg/mL in PBS .
  • Nanoformulation : Encapsulate in liposomes (size ~100 nm via DLS) to bypass solubility limitations .

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